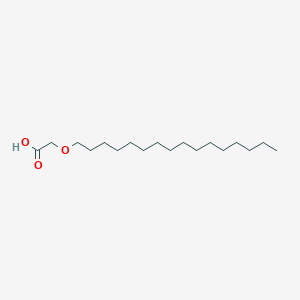

(Hexadecyloxy)acetic acid

Description

Properties

CAS No. |

58210-02-9 |

|---|---|

Molecular Formula |

C18H36O3 |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

2-hexadecoxyacetic acid |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(19)20/h2-17H2,1H3,(H,19,20) |

InChI Key |

HRCNXJPHZUWVQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(=O)O |

Origin of Product |

United States |

Applications of Hexadecyloxy Acetic Acid in Advanced Materials Science

Polymer Chemistry Incorporating (Hexadecyloxy)acetic Acid Moieties

The incorporation of this compound into polymer chains imparts unique characteristics, influencing everything from polymer architecture to functionality. The long alkyl chain acts as a hydrophobic segment, enabling the creation of amphiphilic polymers that can self-assemble into complex structures.

Synthesis of Hexadecyloxyacetic Acid-Based Monomers and Polymeric Units

The transformation of this compound into a polymerizable monomer is a critical first step for its inclusion in polymer chains. This typically involves the chemical modification of its carboxylic acid group to introduce a reactive moiety capable of undergoing polymerization. A common strategy is to convert the carboxylic acid into an ester or amide linked to a polymerizable group, such as a vinyl, acrylate, methacrylate, or norbornene unit.

For instance, a (Hexadecyloxy)acetyl group can be attached to a monomer containing a hydroxyl or amine function. An example of a similar transformation involves the synthesis of 2-(2-methoxy-4-vinylphenoxy)acetic acid from a vinylphenol precursor, demonstrating how an acetic acid moiety can be linked to a styrene-like polymerizable unit nih.gov. Such monomers can then be polymerized using various controlled radical polymerization techniques, including Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Ring-Opening Metathesis Polymerization (ROMP), which allow for the synthesis of well-defined polymer architectures. The RAFT process, for example, is effective for creating macromonomers that can be subsequently polymerized in a "grafting through" approach to form cylindrical molecular brushes nih.gov.

The general process for synthesizing a this compound-based monomer can be outlined as follows:

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated, often by converting it to an acyl chloride or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).

Coupling Reaction: The activated acid is reacted with a molecule containing both a polymerizable group (e.g., a vinyl group) and a suitable functional group (e.g., a hydroxyl or amine group).

Polymerization: The resulting monomer, now bearing the long hexadecyloxy tail, is polymerized. Polymerization-induced self-assembly (PISA) is a powerful technique where the polymerization and the formation of nanoparticles occur simultaneously, often used for amphiphilic block copolymers rsc.orgrsc.orgresearchgate.net.

| Monomer Type | Reactive Group | Typical Polymerization Method | Reference Concept |

| Acrylate/Methacrylate | C=C double bond | Free-radical, RAFT, ATRP | britannica.com |

| Styrenic | C=C double bond | Free-radical, RAFT, Anionic | nih.gov |

| Norbornene | Norbornene ring | ROMP | nih.gov |

This table presents potential monomer types and polymerization methods applicable to this compound based on general polymer chemistry principles.

Influence of Hexadecyloxyacetic Acid on Polymer Architecture and Self-Assembly

The key factors influenced by the hexadecyloxy groups are:

Amphiphilicity: The stark contrast between the hydrophobic hexadecyl chain and a potentially hydrophilic polymer backbone results in an amphiphilic macromolecule. In aqueous or other polar solvents, these polymers self-assemble to minimize the unfavorable interactions between the hydrophobic tails and the solvent. This process is driven by hydrophobic interactions and can lead to the formation of various nanostructures, such as micelles or vesicles, where the hexadecyloxy chains form the core herts.ac.uk.

Conformational Asymmetry: In block copolymers, a block composed of linear polymer chains attached to a block with bulky, grafted hexadecyloxy side chains creates significant conformational asymmetry. This asymmetry affects the phase behavior of the polymer in the bulk, influencing the formation of ordered nanostructures like lamellae, cylinders, or complex network phases such as the gyroid phase umn.edu.

Microphase Separation: The thermodynamic incompatibility between the hexadecyloxy side chains and the polymer backbone (or another block in a block copolymer) drives microphase separation. This leads to the formation of well-defined domains on the nanoscale, a fundamental principle behind the self-assembly of block copolymers udel.edu. The size and shape of these domains are dictated by the volume fraction of the constituent blocks and the length of the side chains umn.edu.

Studies on other comb-shaped polymers have shown that the grafting density and the length of the alkyl side chains are critical parameters that determine the final morphology of the self-assembled structures herts.ac.ukrsc.org. For polymers with this compound moieties, a higher density of side chains would lead to more pronounced bottlebrush characteristics, resulting in more extended polymer conformations and potentially different self-assembly outcomes compared to sparsely grafted analogues.

Integration of this compound in Functional Polymer Systems

Polymers containing this compound moieties can be integrated into a variety of functional systems, leveraging the properties conferred by the long alkyl chain and the carboxylic acid group.

Drug Delivery: The self-assembled nanoparticles formed by amphiphilic polymers containing hexadecyloxy groups can serve as nanocarriers for hydrophobic drugs. The hydrophobic core, formed by the aggregation of the hexadecyl chains, can encapsulate poorly water-soluble therapeutic agents, while a hydrophilic outer shell ensures stability in aqueous environments and biocompatibility researchgate.net.

Surface Modification: The hydrophobic nature of the hexadecyl chains can be exploited to modify the surface properties of materials. Coatings made from these polymers can create water-repellent or anti-fouling surfaces.

Advanced Materials: In block copolymers, the hexadecyloxy-containing block can form one of the microphases in a self-assembled nanostructure. These ordered materials can have applications in areas such as membranes for separations or as templates for the synthesis of other nanostructured materials umn.edu.

Supramolecular Chemistry of this compound Derivatives

Beyond covalent polymer systems, this compound and its derivatives are excellent building blocks for supramolecular chemistry. Through non-covalent interactions like hydrogen bonding and van der Waals forces, these molecules can self-assemble into highly ordered, dynamic structures.

Self-Assembly Mechanisms of Hexadecyloxy-Functionalized Systems

The self-assembly of this compound is primarily driven by two synergistic non-covalent interactions:

Hydrogen Bonding: The carboxylic acid groups can form strong, directional hydrogen bonds with each other. A common and stable motif is the formation of a cyclic dimer, where two carboxylic acid groups are linked by a pair of O-H···O hydrogen bonds researchgate.net. This interaction effectively pairs the molecules, creating a larger, less polar supramolecular unit.

Van der Waals and Hydrophobic Interactions: The long, saturated hexadecyl chains interact favorably with each other through van der Waals forces. In polar environments, the hydrophobic effect further drives the aggregation of these alkyl tails to minimize their contact with the solvent rsc.org.

This dual-interaction mechanism leads to a hierarchical self-assembly process. First, hydrogen bonding brings the head groups together. Then, the long alkyl tails pack alongside one another, a process often described as nanophase segregation, where the incompatible polar head groups and nonpolar tail groups separate into distinct domains researchgate.netnih.gov. This can result in the formation of various aggregates, such as bilayers, ribbons, or fibers, depending on the specific conditions like solvent and temperature nih.govnih.gov.

Formation and Characterization of Supramolecular Liquid Crystalline Phases

The elongated, rod-like shape of the this compound molecule, particularly when it forms a hydrogen-bonded dimer, makes it a mesogen—a molecule that can form liquid crystalline phases. Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal, possessing molecular order but also fluidity tcichemicals.com.

Phase Formation: Due to the strong segregation between the polar carboxylic acid head groups and the nonpolar alkyl tails, this compound derivatives are prone to forming smectic liquid crystal phases. In smectic phases, the molecules are not only oriented in a common direction (orientational order) but are also arranged in layers (positional order) nih.gov. The hydrogen-bonded carboxylic acid dimers typically form the core of these layers, with the hexadecyl chains extending outwards on both sides. The interactions between the layers are weaker, allowing them to slide past one another, which accounts for the fluidity of the phase. The formation of these phases is thermotropic, meaning they appear and disappear within a specific temperature range tcichemicals.com.

Characterization: The formation and identification of these liquid crystalline phases are typically accomplished using a combination of techniques:

Polarizing Optical Microscopy (POM): When viewed between crossed polarizers, liquid crystalline phases exhibit unique optical textures that are characteristic of the specific phase type (e.g., nematic, smectic A, smectic C) mdpi.comresearchgate.net.

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Phase transitions, such as from a crystal to a smectic phase or from a smectic to an isotropic liquid, are detected as distinct peaks in the DSC thermogram, allowing for the determination of transition temperatures and enthalpies mdpi.com.

The table below shows hypothetical phase transition data for a compound similar to this compound, illustrating the kind of information obtained from DSC.

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal to Smectic | 85 | 25.4 |

| Smectic to Isotropic | 110 | 3.1 |

This is an illustrative data table based on typical values for similar long-chain carboxylic acids.

The ability to form hydrogen-bonded supramolecular complexes is a key strategy for creating novel liquid crystalline materials researchgate.netnih.gov. By co-assembling this compound with other molecules capable of hydrogen bonding, such as pyridines, it is possible to create new supramolecular mesogens with tunable liquid crystalline properties nih.gov.

Role of Hydrophobic Interactions in Hexadecyloxy-Containing Supramolecular Architectures

Hydrophobic interactions are a primary driving force in the formation of supramolecular architectures from molecules containing hexadecyloxy groups. mdpi.com These interactions arise from the tendency of nonpolar entities to aggregate in an aqueous environment, thereby minimizing their disruptive effect on the hydrogen-bonding network of water molecules. The long, saturated 16-carbon alkyl chain of the hexadecyloxy group is distinctly nonpolar and thus hydrophobic.

The specific morphology of the resulting supramolecular structure—be it micelles, vesicles, bilayers, or other complex assemblies—is dictated by the balance between the hydrophobic interactions of the hexadecyloxy chains and the hydrophilic interactions of the polar head groups (in this case, the acetic acid moiety). The geometric packing of the molecules, influenced by the relative sizes of the hydrophobic tail and the hydrophilic head, also plays a crucial role. These non-covalent interactions are fundamental to creating functional soft materials and complex systems from relatively simple molecular building blocks. rsc.org

Design of Host-Guest Systems Utilizing Hexadecyloxy-Based Structures

The distinct hydrophobic character of the hexadecyloxy group makes it a valuable component in the design of host-guest systems. Host-guest chemistry involves the creation of a larger "host" molecule that can enclose a smaller "guest" molecule, leading to a stable complex held together by non-covalent forces. mdpi.comrsc.org In these systems, structures containing hexadecyloxy chains can form hydrophobic pockets or cavities that are ideal for encapsulating nonpolar guest molecules.

Macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes are often functionalized with long alkyl chains like hexadecyloxy to enhance their ability to bind hydrophobic guests in aqueous solutions. rsc.orgnih.gov The hexadecyloxy groups can line the interior of a cavity or form an extended hydrophobic region, creating a welcoming environment for a nonpolar guest and shielding it from the surrounding water. The binding is primarily driven by the hydrophobic effect, supplemented by van der Waals interactions between the host's alkyl chains and the guest molecule. nih.gov

The design of these host-guest systems allows for a wide range of applications, including the solubilization of poorly soluble drugs, the protection of sensitive molecules from degradation, and the development of chemical sensors. rsc.org By tailoring the architecture of the host and the length of the hydrophobic chains, it is possible to achieve high selectivity for specific guest molecules.

| Host Type | Interacting Moiety | Potential Guest Molecules | Driving Interaction |

| Functionalized Calixarene | Hexadecyloxy Groups | Steroids, Fullerenes | Hydrophobic Effect, van der Waals forces |

| Self-Assembled Micelle | Hexadecyloxy Chains (Interior) | Aromatic Hydrocarbons, Oil-soluble dyes | Hydrophobic Effect |

| Modified Cyclodextrin | Appended Hexadecyloxy Chains | Long-chain fatty acids, Drug molecules | Inclusion Complexation, Hydrophobicity |

Development of this compound as Precursors for Amphiphilic and Surface-Active Agents

This compound is structurally an archetypal amphiphilic molecule, possessing both a distinct hydrophobic (lipophilic) tail and a hydrophilic head. This dual nature is the defining characteristic of surface-active agents, or surfactants. nih.gov

Hydrophobic Tail: The long C16 alkyl chain of the hexadecyloxy group is nonpolar and water-repelling.

Hydrophilic Head: The carboxylic acid group (-COOH) is polar and water-attracting. It can be ionized to a carboxylate (-COO⁻), further increasing its hydrophilicity.

This amphiphilic structure enables this compound and its derivatives to function as effective surface-active agents. When introduced into a multiphase system, such as oil and water, these molecules spontaneously migrate to the interface. The hydrophobic tails orient themselves into the nonpolar phase (oil), while the hydrophilic heads remain in the polar phase (water). This arrangement lowers the interfacial tension between the two phases, which is the fundamental principle of surfactant action.

As a precursor, this compound can be readily converted into various types of surfactants. For instance, neutralization with a base (like NaOH or an amine) yields an anionic surfactant (a salt). Esterification or amidation of the carboxylic acid group can lead to the synthesis of non-ionic or other classes of surfactants, expanding their utility in emulsification, wetting, foaming, and dispersion applications across numerous industries. maeda-chemicals.co.jp

| Surfactant Property | Structural Basis in this compound | Consequence of Action |

| Surface Tension Reduction | Adsorption at the air-water or oil-water interface | Allows for easier spreading and wetting |

| Emulsification | Formation of a stable film around dispersed droplets | Prevents coalescence of oil and water phases |

| Micelle Formation | Aggregation of molecules above the Critical Micelle Concentration (CMC) | Enables solubilization of water-insoluble substances |

Biochemical Investigations of Hexadecyloxy Modified Molecules Excluding Clinical Applications

Role of Hexadecyloxy Moieties in Phospholipid Metabolism and Signaling Pathways

A primary example is Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in numerous physiological processes. The systematic IUPAC name for the most common form of PAF is 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, highlighting the essential hexadecyloxy group at the sn-1 position of the glycerol (B35011) backbone. This ether-linked alkyl chain is crucial for its biological activity. The metabolism of PAF is tightly regulated, and its inactivation in human platelets involves the deacetylation to form the intermediate 1-O-hexadecyl-sn-glycero-3-phosphocholine (lyso-PAF), which is then acylated with a long-chain fatty acid, predominantly arachidonic acid, by a transacylase enzyme.

Synthetic analogs containing the hexadecyloxy group have been instrumental in probing PAF signaling pathways. For instance, the analog 1-O-hexadecyl-2-acetyl-sn-glycero-3-phospho(N,N,N-trimethyl)hexanolamine has been identified as a partial agonist at PAF receptors. nih.gov In studies using guinea-pig macrophages and rabbit platelets, this compound induced responses such as superoxide (B77818) generation and platelet aggregation, but to a lesser extent than PAF itself. nih.gov Notably, the aggregation response induced by this hexadecyloxy-containing analog was not associated with a significant increase in intracellular calcium, unlike the response to PAF, suggesting that PAF receptors can be coupled to cellular aggregation through both calcium-dependent and independent pathways. nih.gov

Other hexadecyloxy-containing molecules, such as Hexadecylphosphocholine (HePC), have been studied for their interference with phospholipid metabolism. In human tumor cell lines, HePC was found to inhibit the uptake of phospholipid precursors like inositol (B14025) and choline (B1196258). sigmaaldrich.com This inhibition is thought to be a non-specific effect related to the physicochemical properties of HePC as a lysolipid-like molecule. sigmaaldrich.com Furthermore, HePC affects phosphatidylcholine (PC) metabolism by both inhibiting choline incorporation and promoting PC degradation in sensitive cells. sigmaaldrich.com

Table 1: Effects of Hexadecyloxy-Containing Compounds on Phospholipid Metabolism and Signaling

| Compound | Biological System | Observed Effect | Reference |

|---|---|---|---|

| 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF) | Human Platelets | Serves as a potent signaling molecule; metabolized via deacetylation and subsequent transacylation. | |

| 1-O-hexadecyl-2-acetyl-sn-glycero-3-phospho(N,N,N-trimethyl)hexanolamine | Guinea-pig Macrophages, Rabbit Platelets | Acts as a partial agonist at PAF receptors; induces platelet aggregation without a major increase in intracellular Ca2+. | nih.gov |

Evaluation of Biological Activity of Hexadecyloxy-Containing Compounds in In Vitro Systems

The lipophilic nature of the hexadecyloxy group has been leveraged to enhance the cellular uptake and biological activity of various compounds in in vitro models, including non-human cell lines. This has been particularly evident in the development of antiviral and antifungal agents.

Antiviral Activity

A significant area of investigation has been the attachment of hexadecyloxypropyl groups to acyclic nucleoside phosphonates to create prodrugs with enhanced antiviral properties. nih.gov The hexadecyloxypropyl moiety increases the lipophilicity of the parent compound, which is intended to improve its permeability across cell membranes. nih.gov

In vitro studies have evaluated these prodrugs against a variety of DNA viruses. For example, hexadecyloxypropyl esters of (S)-HPMPG, an acyclic nucleoside phosphonate (B1237965) containing guanine, demonstrated improved activity against herpesviruses compared to the parent compound. nih.gov The antiviral efficacy was assessed in human embryonic lung (HEL) fibroblasts against viruses such as herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and vaccinia virus (VACV). nih.gov The monoester and cyclic monoester derivatives of (S)-HPMPG were found to be particularly potent and selective. nih.gov In contrast, ester derivatives of other nucleoside phosphonates like (S)-HPMPHx were found to be inactive against the tested viruses. nih.gov

The enhanced activity of the successful prodrugs is attributed not only to increased cellular uptake but also potentially to a greater availability for the necessary intracellular phosphorylation to the active diphosphate (B83284) form. nih.gov

Table 2: In Vitro Antiviral Activity of Hexadecyloxypropyl Esters of (S)-HPMPG

| Virus Strain | Compound | EC₅₀ (μM) in HEL cells | Reference |

|---|---|---|---|

| Herpes Simplex Virus-1 (HSV-1) | (S)-HPMPG (Parent Compound) | 4.8 | nih.gov |

| Diester of (S)-HPMPG | 0.25 | nih.gov | |

| Monoester of (S)-HPMPG | 0.05 | nih.gov | |

| Cyclic Monoester of (S)-HPMPG | 0.05 | nih.gov | |

| Herpes Simplex Virus-2 (HSV-2) | (S)-HPMPG (Parent Compound) | 1.8 | nih.gov |

| Diester of (S)-HPMPG | 0.17 | nih.gov | |

| Monoester of (S)-HPMPG | 0.04 | nih.gov | |

| Cyclic Monoester of (S)-HPMPG | 0.04 | nih.gov | |

| Vaccinia Virus (VACV) | (S)-HPMPG (Parent Compound) | 1.3 | nih.gov |

| Diester of (S)-HPMPG | 0.13 | nih.gov | |

| Monoester of (S)-HPMPG | 0.03 | nih.gov |

EC₅₀ represents the concentration required to reduce virus-induced cytopathogenicity by 50%.

Antifungal Activity

The investigation of hexadecyloxy-containing compounds for antifungal activity is an emerging area. Lipophilicity is a known factor that can facilitate the penetration of a compound into fungal cells. nih.gov While broad studies on various synthetic and natural products show that molecules with long alkyl chains can possess antifungal properties, specific research focusing on the hexadecyloxy moiety is less common. nih.govmdpi.com However, studies on related structures, such as hexahydropyrimidine (B1621009) derivatives, have noted that increased lipophilicity can favor antifungal activity. nih.gov The principle remains that attaching a lipophilic group like a hexadecyloxy chain to a pharmacophore could enhance its ability to disrupt the fungal cell membrane or enter the cell to reach its target, a strategy that warrants further specific investigation. nih.gov

Structure-Activity Relationship Studies in Hexadecyloxy-Substituted Biomimetic Systems

Understanding the relationship between the chemical structure of hexadecyloxy-modified molecules and their biological function is critical for designing more effective compounds. Studies on these molecules often reveal that subtle structural changes can lead to significant differences in activity.

In the context of antiviral hexadecyloxypropyl prodrugs of acyclic nucleoside phosphonates, a clear structure-activity relationship has been established. nih.gov Research comparing diester, monoester, and cyclic monoester forms of these prodrugs showed that the monoester derivatives of (S)-HPMPG were the most potent and selective against DNA viruses like herpesviruses and poxviruses. nih.govnih.gov The cyclic monoester derivative, in particular, was highlighted as the most selective antiviral compound in the series. nih.gov Conversely, the diester of a related compound, PEEG, was inactive, while its monoester derivative gained antiviral activity. nih.gov This demonstrates that the nature of the linkage between the hexadecyloxypropyl group and the parent molecule is a critical determinant of biological efficacy.

Similarly, for Platelet-Activating Factor analogs, the structure dictates the molecule's interaction with PAF receptors. The hexadecyloxy group at the sn-1 position is a foundational requirement for activity. Modifications to other parts of the molecule, such as the phosphocholine (B91661) head group in the case of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phospho(N,N,N-trimethyl)hexanolamine, can modulate the molecule's function, converting it from a full agonist to a partial agonist. nih.gov These studies in biomimetic and in vitro systems underscore the importance of the precise arrangement of the lipophilic tail, the core scaffold, and the polar head group in defining the biological activity of these complex lipids.

Advanced Analytical Techniques for Hexadecyloxy Acetic Acid Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of (Hexadecyloxy)acetic acid and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, providing precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) skeletons of the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For this compound, the spectrum would exhibit characteristic signals corresponding to the different types of protons present in the molecule. The terminal methyl protons (CH₃) of the hexadecyl chain would appear at the most upfield region, typically around 0.88 ppm. The numerous methylene (B1212753) protons (-(CH₂)₁₄-) of the long alkyl chain would produce a large, complex signal around 1.25 ppm. The methylene group adjacent to the ether oxygen (-O-CH₂-CH₂-) would be deshielded and resonate at approximately 3.65 ppm. The methylene protons of the acetic acid moiety adjacent to the ether oxygen (-O-CH₂-COOH) would appear further downfield, around 4.10 ppm, due to the electron-withdrawing effect of both the oxygen and the carboxyl group. The acidic proton of the carboxyl group (-COOH) would be observed as a broad singlet at a significantly downfield chemical shift, typically between 10 and 12 ppm.

¹³C NMR spectroscopy provides complementary information about the carbon framework. The carbon of the terminal methyl group would appear at approximately 14 ppm. The carbons of the long methylene chain would show a series of signals in the range of 22-32 ppm. The carbon atom of the methylene group attached to the ether oxygen (-O-C H₂-) would resonate around 70 ppm, while the carbon of the methylene group in the acetic acid moiety (-O-C H₂-COOH) would be found at approximately 68 ppm. The carbonyl carbon of the carboxylic acid (-C OOH) would exhibit a characteristic signal in the downfield region, typically between 175 and 180 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | ~0.88 | ~14 |

| -(CH₂)₁₄- | ~1.25 | ~22-32 |

| -O-CH₂-CH₂- | ~3.65 | ~70 |

| -O-CH₂-COOH | ~4.10 | ~68 |

| -COOH | ~10-12 (broad) | ~175-180 |

Fourier Transform Infrared (FTIR) Spectroscopy in Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display several characteristic absorption bands.

A very broad and strong absorption band would be observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. The C-H stretching vibrations of the long alkyl chain would appear as strong, sharp peaks between 2850 and 2960 cm⁻¹. A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid would be prominent around 1710 cm⁻¹. The C-O stretching vibration of the ether linkage and the carboxylic acid would result in absorption bands in the fingerprint region, typically between 1050 and 1300 cm⁻¹. Specifically, the C-O-C stretch of the ether is expected around 1120 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Strong, Broad |

| Alkyl (C-H) | Stretching | 2850-2960 | Strong, Sharp |

| Carbonyl (C=O) | Stretching | ~1710 | Strong, Sharp |

| Ether (C-O-C) | Stretching | ~1120 | Strong |

| Carboxylic Acid (C-O) | Stretching | 1210-1320 | Medium |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (314.49 g/mol ). However, for long-chain carboxylic acids, the molecular ion peak can be weak or absent.

The fragmentation pattern provides valuable structural clues. A common fragmentation for ethers is the alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom. This would lead to the formation of characteristic fragment ions. Another significant fragmentation pathway for carboxylic acids involves the loss of a hydroxyl radical (M-17) or a carboxyl group (M-45). The McLafferty rearrangement is also a possibility for molecules containing a carbonyl group and a sufficiently long alkyl chain, which can lead to a characteristic fragment ion. The long hexadecyl chain can also undergo fragmentation, producing a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 314 | [C₁₈H₃₆O₃]⁺ | Molecular Ion (M⁺) |

| 297 | [M - OH]⁺ | Loss of hydroxyl radical |

| 269 | [M - COOH]⁺ | Loss of carboxyl group |

| Various | [CₙH₂ₙ₊₁]⁺ | Cleavage of the alkyl chain |

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures or biological samples.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions and to assess the purity of a sample. hmdb.cahmdb.ca For this compound, a polar compound due to its carboxylic acid group, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase, or eluent, would be a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether). The polarity of the solvent system is adjusted to achieve good separation.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. Due to its polar carboxylic acid group, this compound would have a lower Rf value compared to less polar starting materials or byproducts in a synthesis. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the reactant spots and the appearance of the product spot can be visually monitored. A pure sample of this compound should ideally show a single spot on the TLC plate. hmdb.ca

Table 4: Hypothetical TLC Data for this compound

| Compound | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Hypothetical Rf Value |

|---|---|---|---|

| This compound | Silica Gel | 3:1 | ~0.4 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. wisc.educhemguide.co.uk Due to the low volatility and potential for thermal degradation of the carboxylic acid group, direct analysis of this compound by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl ester or a trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.com

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. The retention time in the GC column and the mass spectrum of the derivative are used to identify and quantify this compound and its potential metabolites in biological samples. wisc.eduualberta.ca For instance, metabolites resulting from the oxidation or chain-shortening of the hexadecyl group could be identified by their unique retention times and mass fragmentation patterns.

Table 5: GC-MS Analysis Considerations for this compound

| Parameter | Description |

|---|---|

| Derivatization Agent | Required to increase volatility (e.g., Diazomethane for methylation, BSTFA for silylation). sigmaaldrich.com |

| GC Column | A non-polar or medium-polarity capillary column is typically used. |

| Retention Time | Dependent on the derivative, column, and temperature program. The derivative of this compound would have a relatively long retention time due to its high molecular weight. |

| Mass Spectrum | The mass spectrum of the derivative would be analyzed to confirm the identity of the compound and its metabolites. |

Electrochemical and Titrimetric Approaches for Quantitative Analysis of Acetic Acid Derivatives

Electrochemical and titrimetric methods are fundamental for the quantitative analysis of acidic compounds like this compound. These techniques are based on the neutralization reaction between the acid and a standard basic titrant.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the concentration of this compound. This technique involves monitoring the change in potential (voltage) of a solution as a titrant of known concentration is added. A glass electrode, sensitive to hydrogen ion concentration (pH), is typically used as the indicator electrode, coupled with a reference electrode.

The titration of this compound, a weak acid, with a strong base such as sodium hydroxide (B78521) (NaOH), results in a characteristic titration curve when plotting pH versus the volume of titrant added. The equivalence point, where the moles of base added are equal to the initial moles of acid, is identified by a sharp inflection in the curve. The pKa of the acid can be determined from the pH at the half-equivalence point. Due to the long hydrophobic hexadecyl chain, the titration is best performed in a suitable organic solvent or a mixed aqueous-organic solvent system to ensure solubility.

Illustrative Data for Potentiometric Titration of this compound The following table represents hypothetical data from a potentiometric titration of a 0.1 M this compound solution with 0.1 M NaOH.

| Volume of NaOH added (mL) | Measured pH |

|---|---|

| 0.0 | 3.50 |

| 5.0 | 4.80 |

| 9.0 | 5.50 |

| 9.9 | 6.80 |

| 10.0 | 9.00 |

| 10.1 | 11.20 |

| 11.0 | 12.00 |

Conductometric Titration

Conductometric titration relies on the change in electrical conductivity of the solution during the titration. The conductivity depends on the concentration and mobility of the ions present.

When titrating this compound with a strong base like NaOH, the initial conductivity is low due to the slight ionization of the weak acid. As NaOH is added, the highly mobile hydrogen ions are replaced by less mobile sodium ions, and the salt of the weak acid, sodium (hexadecyloxy)acetate, is formed. This leads to a gradual increase in conductivity. After the equivalence point, the excess addition of highly mobile hydroxide ions from the NaOH causes a sharp increase in conductivity. The equivalence point is determined graphically by the intersection of the two linear portions of the titration curve. tau.ac.ilmetrohm.compg.edu.plumcs.plbyjus.com This method is particularly useful for dilute or colored solutions where indicator use is problematic. tau.ac.il

Expected Conductometric Titration Curve Characteristics

| Titration Stage | Predominant Ionic Species | Change in Conductivity |

| Before Equivalence Point | H⁺ (low concentration), (Hexadecyloxy)acetate⁻, Na⁺ | Gradual Increase |

| At Equivalence Point | (Hexadecyloxy)acetate⁻, Na⁺ | Inflection Point |

| After Equivalence Point | (Hexadecyloxy)acetate⁻, Na⁺, OH⁻ (excess) | Sharp Increase |

Thermal Analysis for Phase Transition Behavior

Thermal analysis techniques are essential for studying the phase transitions and thermal stability of materials like this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used.

Differential Scanning Calorimetry (DSC)

Predicted Thermal Properties of Alkoxyacetic Acids The following table provides an estimated melting point for this compound based on the trend observed in similar long-chain compounds.

| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

|---|---|---|

| (Tetradecyloxy)acetic acid (Predicted) | 39.6 | - |

| This compound (Estimated) | ~45-55 | Data not available |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of the compound. For this compound, a TGA curve would likely show mass loss at elevated temperatures, corresponding to its decomposition. The onset temperature of decomposition is a key indicator of its thermal stability. Studies on other long-chain carboxylic acids suggest that decomposition typically occurs at temperatures above 200 °C. umcs.pl The decomposition of carboxylic acids can proceed through various pathways, including decarboxylation. usgs.gov

Expected TGA Profile for this compound

| Temperature Range | Expected Mass Change | Corresponding Process |

| Ambient to ~200 °C | Minimal to no mass loss | Thermal Stability |

| Above ~200 °C | Significant mass loss | Onset of Decomposition |

| Higher Temperatures | Continued mass loss until complete decomposition | Further Fragmentation |

Q & A

What are the optimal synthetic routes for (hexadecyloxy)acetic acid, and how can purity be validated?

Methodological Answer:

Synthesis typically involves etherification of hexadecanol with a haloacetic acid derivative (e.g., bromoacetic acid) under alkaline conditions. Post-reaction, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation requires:

- NMR spectroscopy : Confirm the presence of characteristic peaks (e.g., δ 3.8–4.2 ppm for –OCH2– and δ 1.2–1.6 ppm for the hexadecyl chain) .

- Mass spectrometry : Look for molecular ion peaks at m/z 314 (C18H36O3) .

- HPLC : Use a C18 column with UV detection at 210 nm to assess purity (>95% recommended for biological assays) .

How can researchers determine the pKa of this compound in aqueous and non-aqueous systems?

Methodological Answer:

- Potentiometric titration : Dissolve the compound in a 70:30 methanol/water mixture to enhance solubility. Titrate with 0.1 M NaOH, monitoring pH changes. The inflection point corresponds to the pKa (~3.5–4.0 for similar long-chain acetic acid derivatives) .

- UV-Vis spectroscopy : Use pH-dependent absorbance shifts of the carboxylic acid group (e.g., λmax ~260 nm) in buffered solutions .

What advanced techniques are suitable for studying lipid membrane interactions of this compound?

Methodological Answer:

- Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess monolayer formation and critical micelle concentration (CMC) .

- Fluorescence anisotropy : Use DPH or Laurdan probes to evaluate membrane fluidity changes in liposomes .

- Molecular dynamics simulations : Model interactions with lipid bilayers (e.g., POPC membranes) using software like GROMACS .

How can in silico methods predict the anti-inflammatory potential of this compound?

Methodological Answer:

- Molecular docking : Target enzymes like cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX) using AutoDock Vina. Compare binding energies (ΔG) with known inhibitors (e.g., ΔG < −5 kcal/mol suggests strong binding) .

- ADMET prediction : Use SwissADME to evaluate bioavailability, BBB permeability, and CYP450 interactions .

How should researchers address contradictions in cytotoxicity data for this compound?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and exposure times (24–48 hr). Measure viability via MTT (IC50) and LDH release .

- Control variables : Account for solvent effects (e.g., DMSO ≤0.1%) and batch-to-batch compound variability .

- Mechanistic follow-up : Perform RNA-seq to identify differentially expressed genes in conflicting studies .

What experimental designs are effective for studying enzymatic inhibition by this compound?

Methodological Answer:

- Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/uncompetitive). For esterases, monitor p-nitrophenyl acetate hydrolysis at 405 nm .

- IC50 determination : Pre-incubate enzyme (e.g., acetylcholinesterase) with varying compound concentrations. Calculate IC50 using nonlinear regression .

How can researchers optimize delivery systems for this compound in vivo?

Methodological Answer:

- Liposomal encapsulation : Prepare using the thin-film hydration method (cholesterol:DSPC ratio 1:2). Characterize particle size (DLS) and encapsulation efficiency (HPLC) .

- Pharmacokinetic profiling : Administer intravenously (1–10 mg/kg) and measure plasma concentrations via LC-MS/MS at timed intervals .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.